3-(1,3-Dioxan-2-yl)phenol
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Overview
Description
3-(1,3-Dioxan-2-yl)phenol: is an organic compound with the molecular formula C10H12O3 . It consists of a phenol group attached to a 1,3-dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-yl)phenol typically involves the reaction of phenol with 1,3-dioxane under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
Chemistry: 3-(1,3-Dioxan-2-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its antioxidant and antimicrobial activities. It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The dioxane ring provides structural stability and enhances the compound’s ability to interact with enzymes and receptors .
Comparison with Similar Compounds
- 4-(1,3-Dioxan-2-yl)phenol
- 3-(1,3-Dioxan-2-yl)aniline
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
Comparison: Compared to similar compounds, 3-(1,3-Dioxan-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring. This structural feature influences its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10-11H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJWMDJIOFWMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351347 |
Source
|
Record name | 3-(1,3-dioxan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-13-3 |
Source
|
Record name | 3-(1,3-dioxan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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